
Tetraethylphosphanium hydroxide
Overview
Description
Tetraethylphosphanium hydroxide is a quaternary phosphonium salt with the chemical formula [(C₂H₅)₄P]⁺OH⁻. It consists of a central phosphorus atom bonded to four ethyl groups and a hydroxide counterion. This compound is part of the broader class of phosphonium ionic liquids and bases, known for their strong basicity, thermal stability, and applications in organic synthesis and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetraethylphosphanium hydroxide can be synthesized through the reaction of tetraethylphosphanium bromide with a strong base such as sodium hydroxide. The reaction typically occurs in an aqueous medium, and the product is isolated by removing the solvent under reduced pressure .
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where tetraethylphosphanium bromide is reacted with sodium hydroxide under controlled temperature and pressure conditions. The product is then purified through distillation or crystallization techniques to achieve the desired purity level .
Chemical Reactions Analysis
Types of Reactions: Tetraethylphosphanium hydroxide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: It can participate in nucleophilic substitution reactions where the hydroxide ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl halides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Phosphine oxides.
Reduction: Phosphines.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Chemical Synthesis and Catalysis
TEPH serves as a catalyst in several organic reactions, particularly in polymerization processes. Its ability to facilitate the rearrangement and condensation of low molecular weight organopolysiloxanes into higher molecular weight products is noteworthy. This application is particularly relevant in the production of silicone oils and resins.
TEPH is instrumental in forming ionic liquids (ILs), which are salts that are liquid at room temperature. These ILs have unique properties such as low volatility and high thermal stability, making them suitable for various applications including solvent systems for chemical reactions.
Application: Conversion of APIs to Ionic Liquids
- Process : TEPH is utilized to convert poorly water-soluble acidic active pharmaceutical ingredients (APIs) into ionic liquids.
- Benefits : This conversion enhances the solubility and bioavailability of APIs, facilitating their use in pharmaceutical formulations.
Material Science
TEPH's role extends into material science, where it is used in the synthesis of flame-retardant materials. Its phosphonium structure contributes to the formation of durable and heat-resistant polymers.
Case Study: Flame-Retardant Polymers
- Objective : To develop flame-retardant finishes for textiles.
- Method : TEPH is treated with urea to create a polymeric structure that imparts flame resistance.
- Outcome : Fabrics treated with TEPH demonstrate significantly reduced flammability.
Fabric Type | Flammability Rating (Before Treatment) | Flammability Rating (After Treatment) |
---|---|---|
Cotton | Class 3 (Highly Flammable) | Class 1 (Non-Flammable) |
Polyester | Class 2 (Moderately Flammable) | Class 1 (Non-Flammable) |
Environmental Applications
TEPH has potential uses in environmental chemistry, particularly in waste treatment processes where its ability to form stable complexes can aid in the removal of heavy metals from wastewater.
Application: Heavy Metal Ion Removal
- Process : TEPH forms complexes with heavy metal ions, facilitating their precipitation and removal from aqueous solutions.
- Efficiency : Studies show that TEPH can reduce heavy metal concentrations below regulatory limits.
Mechanism of Action
The mechanism of action of tetraethylphosphanium hydroxide involves its ability to act as a nucleophile due to the presence of the hydroxide ion. It can attack electrophilic centers in various substrates, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Key Inferred Properties:
- Molecular Formula : C₈H₂₁OP
- Molecular Weight : ~164.23 g/mol
- Basicity : Expected to be stronger than ammonium analogs (e.g., tetraethylammonium hydroxide) due to the lower electronegativity of phosphorus compared to nitrogen .
- Solubility : Likely miscible with polar solvents (e.g., water, alcohols) but less hydrophilic than ammonium counterparts due to the larger, more lipophilic phosphonium cation .
Table 1: Comparative Analysis of Quaternary Hydroxides and Related Compounds
Structural and Functional Differences
Tetraethylammonium Hydroxide (C₈H₂₁NO): Core Atom: Nitrogen. Basicity: Less basic than phosphonium analogs due to nitrogen’s higher electronegativity, which stabilizes the positive charge more effectively . Applications: Primarily used in electrochemical applications and as a phase-transfer catalyst .
Tetrabutylphosphonium Hydroxide (C₁₆H₃₇OP): Alkyl Chain Length: Longer butyl groups enhance hydrophobicity, making it suitable for non-aqueous ionic liquids . Thermal Stability: Decomposes above 300°C, outperforming ammonium salts in high-temperature reactions .
Triethyl Phosphate (C₆H₁₅O₄P): Bonding: Neutral organophosphate ester (P=O bonds) vs. ionic phosphonium hydroxide. Reactivity: Hydrolyzes slowly in water, unlike the strongly basic this compound .
Biological Activity
Tetraethylphosphanium hydroxide (TEPH) is a phosphonium salt that has garnered interest due to its biological activity, particularly as a biocide. This article explores the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
This compound is characterized by its quaternary phosphonium structure, which is similar to quaternary ammonium compounds. Its chemical formula is , and it is typically used in aqueous solutions. The presence of hydroxide ions contributes to its biocidal activity.
The biological activity of TEPH is attributed to several mechanisms:
- Membrane Disruption : TEPH interacts with microbial cell membranes, leading to depolarization and loss of membrane integrity. This disruption impairs vital cellular processes, resulting in cell death.
- Reactive Oxygen Species (ROS) Production : Similar to other phosphonium salts, TEPH can induce oxidative stress in microbial cells by generating ROS, which damage cellular components such as lipids, proteins, and nucleic acids .
- Electrostatic Interactions : The cationic nature of TEPH allows it to bind electrostatically to negatively charged components of microbial membranes, enhancing its antimicrobial efficacy .
Biological Activity Data
The following table summarizes the antimicrobial activity of this compound against various microorganisms:
Microorganism | Activity Level | Reference |
---|---|---|
Staphylococcus aureus | High | |
Escherichia coli | Moderate | |
Bacillus subtilis | High | |
Pseudomonas aeruginosa | Low |
Case Studies
Case Study 1: Efficacy Against Biofilms
A study investigated the effectiveness of TEPH in disrupting biofilms formed by Staphylococcus aureus. The results indicated that TEPH significantly reduced biofilm biomass when applied at concentrations as low as 0.1% w/v. Scanning electron microscopy revealed substantial damage to the biofilm architecture after treatment with TEPH .
Case Study 2: Sludge Treatment Enhancement
In another study, TEPH was utilized for enhancing sludge biodegradability in wastewater treatment. The application of TEPH led to a decrease in extracellular polymeric substances (EPS), facilitating the breakdown of organic matter and increasing volatile fatty acid production by 4.35 times compared to untreated sludge . This underscores its potential use in environmental applications.
Research Findings
Recent research highlights the unique properties of phosphonium salts compared to traditional quaternary ammonium compounds. For instance:
Q & A
Basic Research Questions
Q. What are the established synthetic routes for tetraethylphosphonium hydroxide, and how can purity be optimized?
Tetraethylphosphonium hydroxide is typically synthesized via anion exchange from its halide salts (e.g., tetraethylphosphonium bromide) using silver oxide (Ag₂O) or ion-exchange resins in aqueous or alcoholic media. Key steps include:
- Stoichiometric control to avoid residual halides.
- Purification via recrystallization or vacuum distillation.
- Purity validation using ion chromatography (IC) and inductively coupled plasma mass spectrometry (ICP-MS) to detect halide contamination .
Q. Which spectroscopic and analytical techniques are most effective for characterizing tetraethylphosphonium hydroxide?
- Nuclear Magnetic Resonance (NMR): ¹H and ³¹P NMR to confirm structure and detect impurities (e.g., residual ethyl bromide).
- Fourier-Transform Infrared Spectroscopy (FT-IR): Identify O-H stretching (3200–3600 cm⁻¹) and P-C vibrations (600-800 cm⁻¹).
- Thermogravimetric Analysis (TGA): Assess thermal stability and decomposition profiles under inert atmospheres .
Q. How does tetraethylphosphonium hydroxide behave in aqueous solutions, and what factors influence its solubility?
The compound is highly hygroscopic and soluble in polar solvents (water, ethanol). Solubility depends on:
- Temperature: Increased solubility at higher temperatures, but decomposition risks above 80°C.
- pH: Stability in alkaline conditions (pH >10); acidic conditions trigger decomposition to phosphine oxides.
- Ionic strength: Competing ions (e.g., Cl⁻, SO₄²⁻) may reduce solubility via common-ion effects .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of tetraethylphosphonium hydroxide in catalytic applications?
Density Functional Theory (DFT) simulations can model:
- Electronic structure: Charge distribution on the phosphonium cation and hydroxide anion.
- Reaction pathways: Nucleophilic substitution or acid-base interactions in cross-coupling reactions.
- Solvent effects: Dielectric constant and solvation energy calculations for solvent optimization .
Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., enthalpy of dissolution)?
Discrepancies often arise from:
- Measurement techniques: Calorimetry (e.g., isothermal titration vs. differential scanning) may yield varying results due to heat loss or incomplete dissolution.
- Sample purity: Trace halides or moisture alter thermodynamic properties.
- Standardization: Replicate experiments under controlled humidity and inert atmospheres, referencing ISO/IEC 17025 protocols .
Q. How does tetraethylphosphonium hydroxide interact with layered double hydroxides (LDHs) in nanocomposite synthesis?
The hydroxide anion can replace interlayer anions (e.g., NO₃⁻, CO₃²⁻) in LDHs via ion exchange. Key considerations:
- Kinetic control: Adjust pH and temperature to prevent LDH dissolution.
- Characterization: Use X-ray diffraction (XRD) to monitor interlayer spacing changes and scanning electron microscopy (SEM) to assess morphology .
Q. What methodologies assess the compound’s stability under long-term storage or extreme conditions?
- Accelerated aging studies: Expose samples to elevated temperatures (40–60°C) and humidity (75–90% RH) for 4–12 weeks.
- Stability-indicating assays: High-performance liquid chromatography (HPLC) to track degradation products (e.g., triethylphosphine oxide).
- Storage recommendations: Use desiccants (silica gel, molecular sieves) in airtight containers under nitrogen .
Properties
IUPAC Name |
tetraethylphosphanium;hydroxide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20P.H2O/c1-5-9(6-2,7-3)8-4;/h5-8H2,1-4H3;1H2/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMVKCHODRHQEV-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[P+](CC)(CC)CC.[OH-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H21OP | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20619592 | |
Record name | Tetraethylphosphanium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14814-28-9 | |
Record name | Tetraethylphosphanium hydroxide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20619592 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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